CHAPS hydrate

Beschreibung

The exact mass of the compound 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate, 98% is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality CHAPS hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CHAPS hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

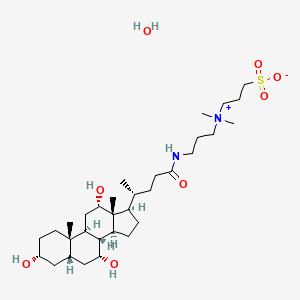

3-[dimethyl-[3-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propyl]azaniumyl]propane-1-sulfonate;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H58N2O7S.H2O/c1-21(8-11-29(38)33-14-6-15-34(4,5)16-7-17-42(39,40)41)24-9-10-25-30-26(20-28(37)32(24,25)3)31(2)13-12-23(35)18-22(31)19-27(30)36;/h21-28,30,35-37H,6-20H2,1-5H3,(H-,33,38,39,40,41);1H2/t21-,22+,23-,24-,25+,26+,27-,28+,30+,31+,32-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCUTFKCLFLIFE-JWTJKVBLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H60N2O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313223-04-0, 331717-45-4 |

Source

|

| Record name | 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 331717-45-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Zwitterionic Advantage: A Technical Guide to CHAPS Hydrate's Mechanism of Action in Protein Solubilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful solubilization of proteins, particularly integral membrane proteins, is a cornerstone of numerous biochemical and proteomic workflows. The choice of detergent is paramount to preserving the native structure and function of the target protein. Among the vast array of available detergents, 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate, commonly known as CHAPS, has established itself as a versatile and effective zwitterionic detergent. This technical guide provides an in-depth exploration of the mechanism of action of CHAPS hydrate in protein solubilization, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

CHAPS is a non-denaturing detergent that combines the structural features of bile salts and sulfobetaine-type detergents.[1] Its zwitterionic nature, conferred by a quaternary ammonium cation and a sulfonate anion, results in a net neutral charge over a broad pH range (pH 2-12).[2][3] This property makes CHAPS compatible with downstream applications such as ion-exchange chromatography and isoelectric focusing.[2]

Core Mechanism of Action

The primary mechanism by which CHAPS solubilizes proteins, especially membrane-bound ones, involves the formation of micelles that create a hydrophilic shield around the hydrophobic regions of the protein, rendering it soluble in aqueous solutions.[1] This process can be broken down into several key stages:

-

Monomer Partitioning into the Lipid Bilayer: Below its critical micelle concentration (CMC), CHAPS monomers insert themselves into the lipid bilayer of the cell membrane.

-

Membrane Destabilization and Solubilization: As the concentration of CHAPS increases and surpasses its CMC, the detergent molecules begin to form micelles. These micelles disrupt the lipid-lipid and lipid-protein interactions within the membrane, leading to the solubilization of the membrane components.[4]

-

Formation of Protein-Detergent-Lipid Mixed Micelles: Integral membrane proteins are then encapsulated within mixed micelles composed of CHAPS, lipids, and the protein itself. The hydrophobic steroid backbone of the CHAPS molecules interacts with the hydrophobic transmembrane domains of the protein, while the polar headgroups face the aqueous environment.[1] This micellar encapsulation prevents the hydrophobic regions of the protein from aggregating in the aqueous buffer.[1]

-

Preservation of Native Conformation: Due to its non-denaturing properties, CHAPS is adept at breaking protein-protein and lipid-protein interactions without significantly disrupting the secondary and tertiary structures of the protein.[1] This is crucial for maintaining the biological activity of the solubilized protein for subsequent functional assays.

The molecular dynamics of CHAPS micelle formation reveal a grain-like heterogeneity with hydrophobic micropockets, which are thought to contribute to its solubilizing capabilities.[5][6] The stability of these micelles is primarily driven by electrostatic interactions between the polar groups of the tails and the hydroxyl groups of the sterol rings.[5][6]

Quantitative Data Summary

The effective use of CHAPS in protein solubilization protocols is dependent on its physicochemical properties. The following tables summarize key quantitative data for CHAPS.

| Property | Value | References |

| Molecular Weight | 614.88 g/mol | [7] |

| Critical Micelle Concentration (CMC) | 6 - 10 mM | [7][8] |

| Aggregation Number | ~10 | |

| Micellar Molecular Weight | 6,150 Da | |

| Appearance | White solid | --- |

| Solubility in Water | 50 mg/mL |

| Experimental Parameter | Recommended Range | Notes | References |

| CHAPS Concentration (% w/v) | 0.5% - 2.0% | The optimal concentration should be determined empirically for each protein. | [7] |

| CHAPS Concentration (Molarity) | 8 - 32 mM | Should always be above the CMC. | [7] |

| Detergent:Protein Ratio (w/w) | 1:1 to 10:1 | Lower ratios for initial solubilization; higher ratios for complete delipidation. | [7] |

| Total Protein Concentration | 1 - 10 mg/mL | Typical range for membrane preparations before adding detergent. | [7] |

| Incubation Temperature | 4°C | To minimize proteolysis and maintain protein stability. | [7] |

| Incubation Time | 30 minutes to 2 hours | Shorter times are often sufficient; longer times may risk protein degradation. | [7] |

Experimental Protocols

Protocol 1: General Protein Solubilization from Cultured Mammalian Cells

Materials:

-

Cultured mammalian cells

-

Phosphate-Buffered Saline (PBS), ice-cold

-

CHAPS Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) CHAPS

-

Protease and phosphatase inhibitor cocktails

-

Microcentrifuge

-

Sonicator (optional)

Procedure:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Scrape the cells in a minimal volume of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.

-

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in ice-cold CHAPS Lysis Buffer supplemented with freshly added protease and phosphatase inhibitors. A typical volume is 1 mL for a 10 cm dish.

-

Incubate the lysate on ice for 30 minutes, with occasional vortexing, to facilitate lysis. For difficult-to-lyse cells, brief sonication on ice may be performed.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet insoluble cellular debris.

-

Carefully transfer the supernatant, containing the solubilized proteins, to a new pre-chilled tube for downstream applications.

Protocol 2: Screening for Optimal CHAPS Concentration

Procedure:

-

Prepare isolated cell or tissue membranes using standard differential centrifugation methods.

-

Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl) containing a protease inhibitor cocktail.

-

Determine the total protein concentration of the membrane suspension using a compatible protein assay (e.g., BCA assay). Adjust the concentration to 1-10 mg/mL.[7]

-

Set up a series of solubilization reactions in microcentrifuge tubes. To each tube, add the membrane suspension and a stock solution of CHAPS to achieve a range of final concentrations (e.g., 0.25%, 0.5%, 1.0%, 1.5%, 2.0% w/v).[7] Ensure the total protein concentration is consistent across all reactions.

-

Incubate the samples for 1-2 hours at 4°C with gentle end-over-end rotation.[7]

-

Separate the soluble and insoluble fractions by ultracentrifugation at 100,000 x g for 45-60 minutes at 4°C.[7]

-

Carefully collect the supernatant (solubilized fraction) and analyze aliquots from each condition by SDS-PAGE and Western blotting using an antibody specific to the target protein to determine the optimal CHAPS concentration.

Visualizations

Caption: Mechanism of CHAPS-mediated protein solubilization.

Caption: General experimental workflow for protein solubilization using CHAPS.

Conclusion

CHAPS hydrate remains a cornerstone detergent in the biochemist's toolkit for its ability to gently and effectively solubilize proteins, particularly those embedded in lipid membranes. Its zwitterionic nature and non-denaturing properties are key to preserving the structural and functional integrity of proteins for a wide range of downstream applications. By understanding the fundamental mechanism of action and optimizing experimental parameters such as concentration and detergent-to-protein ratio, researchers can harness the full potential of CHAPS for successful protein solubilization and subsequent analysis. While newer detergents and detergent-free methods are emerging, the reliability, versatility, and extensive body of literature supporting CHAPS ensure its continued relevance in protein science and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. apexbt.com [apexbt.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Structural properties of CHAPS micelles, studied by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. agscientific.com [agscientific.com]

CHAPS Hydrate: A Technical Guide to Critical Micelle Concentration in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate, commonly known as CHAPS, is a zwitterionic detergent widely employed in biochemical and pharmaceutical research. Its non-denaturing properties make it an invaluable tool for solubilizing membrane proteins and breaking protein-protein interactions while preserving the native structure and function of the molecules of interest. A key parameter governing the behavior of CHAPS in aqueous solutions is its critical micelle concentration (CMC). This technical guide provides an in-depth overview of the CMC of CHAPS, including quantitative data under various experimental conditions, detailed experimental protocols for its determination, and a visualization of a common workflow utilizing this versatile detergent.

Core Properties of CHAPS

CHAPS is a sulfobetaine derivative of cholic acid, which gives it a unique structure with a rigid steroidal hydrophobic group and a polar, zwitterionic head group. This amphipathic nature allows it to effectively shield the hydrophobic regions of membrane proteins from the aqueous environment, thereby preventing aggregation and maintaining their solubility. A defining characteristic of CHAPS is its relatively high CMC, which facilitates its removal from protein solutions by methods such as dialysis.[1][2]

Quantitative Data: Critical Micelle Concentration of CHAPS

The CMC of CHAPS is influenced by several factors, including temperature and the ionic strength of the solution. The following tables summarize the quantitative data on the CMC of CHAPS under different conditions.

| Parameter | Value | Experimental Conditions | Technique(s) | Reference(s) |

| Critical Micelle Concentration (CMC) | 6 - 10 mM | Not specified | Not specified | [1][2][3][4] |

| 8 mM | Not specified | Not specified | [5] | |

| 6.41 mM | No salt | Not specified | [6][7] | |

| 4.10 mM | 1.5 M NaCl | Not specified | [6][7] | |

| Decreases with increasing NaCl concentration | Varying NaCl concentrations | Not specified | [6] | |

| Decreases with increasing temperature | 278.15 K - 328.15 K | Isothermal Titration Calorimetry (ITC) | [8][9] | |

| Aggregation Number (Nagg) | 4 - 14 | 0 - 0.1 M Na+ | Not specified | [2][7] |

| ~10 | Not specified | Not specified | [7] | |

| 5 ± 1 | 278.15 K - 328.15 K, Water, NaCl solutions (0.1, 0.5, 1 M), Buffer solutions (pH 3.0, 6.8, 7.8) | Isothermal Titration Calorimetry (ITC) | [7][9] | |

| Micellar Molecular Weight | 6,150 Da | Not specified | Not specified | [1][7] |

Experimental Protocols for CMC Determination

Accurate determination of the CMC is crucial for optimizing experimental protocols involving CHAPS. Several biophysical techniques can be employed for this purpose.

Surface Tensiometry

This classical method relies on the principle that the surface tension of a surfactant solution decreases as the surfactant concentration increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant.

Methodology:

-

Solution Preparation: Prepare a stock solution of CHAPS in the desired aqueous buffer. Create a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

-

Measurement: Use a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate) to measure the surface tension of each dilution. Ensure the temperature is controlled and constant throughout the measurements.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the CHAPS concentration. The CMC is determined from the breakpoint in the curve, where the surface tension begins to plateau.

Fluorescence Spectroscopy using Pyrene Probe

This highly sensitive technique utilizes a fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.

Methodology:

-

Probe and Surfactant Preparation: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone). Prepare a series of CHAPS solutions in the desired aqueous buffer.

-

Sample Preparation: Add a small aliquot of the pyrene stock solution to each CHAPS dilution. The final pyrene concentration should be low enough to avoid excimer formation.

-

Fluorescence Measurement: Excite the pyrene probe at approximately 335 nm and record the emission spectrum.

-

Data Analysis: Monitor the ratio of the intensities of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum. A significant decrease in the I₁/I₃ ratio indicates the partitioning of pyrene into the hydrophobic micellar core. Plot the I₁/I₃ ratio against the CHAPS concentration. The CMC is determined from the inflection point of this plot.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with micelle formation. It is a powerful technique that can also provide information on the enthalpy of micellization and the aggregation number.

Methodology:

-

Sample Preparation: Prepare a concentrated solution of CHAPS (well above the CMC) in the desired buffer; this will be the titrant in the syringe. Fill the sample cell with the same buffer.

-

Titration: Perform a series of small, sequential injections of the concentrated CHAPS solution into the buffer-filled cell while monitoring the heat evolved or absorbed.

-

Data Analysis: The resulting thermogram will show a characteristic sigmoidal curve. The CMC is determined from the midpoint of the transition. The enthalpy of micellization can be calculated from the magnitude of the heat change.

Visualization of Experimental Workflow

A common application of CHAPS is in the extraction of proteins from cellular samples for subsequent analysis by two-dimensional gel electrophoresis (2-DE). The following diagram illustrates a typical workflow for this process.

Caption: Workflow for CHAPS-based protein extraction for 2-D electrophoresis.

Conclusion

Understanding the critical micelle concentration of CHAPS is fundamental for its effective application in research and development. The CMC is not a fixed value but is influenced by environmental factors such as temperature and ionic strength. The experimental protocols described provide robust methods for determining the CMC in specific experimental setups. The zwitterionic and non-denaturing properties of CHAPS, coupled with its high CMC, make it an indispensable tool for the solubilization and purification of membrane proteins, facilitating a wide range of downstream applications in proteomics and drug discovery.

References

- 1. Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Thermodynamic characterization of 3-[(3-cholamidopropyl)-dimethylammonium]-1-propanesulfonate (CHAPS) micellization using isothermal titration calorimetry: temperature, salt, and pH dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. scribd.com [scribd.com]

- 6. agscientific.com [agscientific.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Total Protein Extraction and 2-D Gel Electrophoresis Methods for Burkholderia Species - PMC [pmc.ncbi.nlm.nih.gov]

CHAPS Hydrate Detergent: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, structure, and applications of 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) hydrate, a zwitterionic detergent widely utilized by researchers, scientists, and drug development professionals. This document outlines its core physicochemical characteristics, provides detailed experimental protocols for its use in key biochemical applications, and presents visual workflows to facilitate experimental design and execution.

Core Chemical and Physical Properties

CHAPS is a non-denaturing zwitterionic detergent that is highly effective in solubilizing membrane proteins while preserving their native structure and function.[1][2][3] Its unique structure, combining features of both sulfobetaine-type detergents and bile salts, makes it a versatile tool in proteomics and molecular biology research.[1] CHAPS is structurally similar to certain bile acids, such as taurodeoxycholic acid and taurochenodeoxycholic acid.[4] It is synthesized from cholic acid and possesses both a positively charged quaternary ammonium group and a negatively charged sulfonate group, rendering it electrically neutral over a broad pH range.[2][4] This zwitterionic nature is a significant advantage in techniques like isoelectric focusing and ion-exchange chromatography as it does not interfere with the native charge of proteins.

Structural Information

The chemical structure of CHAPS consists of a rigid steroidal backbone derived from cholic acid, which provides the hydrophobic character necessary for interacting with membrane lipids and the hydrophobic regions of proteins. This is linked to a polar head group containing a sulfobetaine moiety, which confers its zwitterionic properties and high water solubility.

Chemical Structure of CHAPS Hydrate:

Caption: Chemical structure of CHAPS detergent.

Physicochemical Data

A summary of the key quantitative properties of CHAPS hydrate is presented in the tables below for easy reference and comparison.

Table 1: General Properties of CHAPS Hydrate

| Property | Value | Reference(s) |

| Molecular Formula | C₃₂H₅₈N₂O₇S | [4][5] |

| Molecular Weight | 614.88 g/mol | [5] |

| Appearance | White crystalline powder | [1][5] |

| Purity | >98% | [2][5] |

| Melting Point | 156 - 158°C | [5] |

Table 2: Micellar and Solution Properties of CHAPS Hydrate

| Property | Value | Reference(s) |

| Critical Micelle Concentration (CMC) | 8-10 mM | [1][4] |

| Aggregation Number | 4-14 | [1] |

| Average Micellar Weight | 6,150 Da | [1] |

| Solubility in Water | 50 mg/mL at 20°C | [1][5] |

| pH Range (for zwitterionic character) | 2 - 12 | |

| Cloud Point | >100 °C | |

| Conductivity (10% solution) | <25 µS |

Experimental Protocols

This section provides detailed methodologies for common experimental procedures utilizing CHAPS detergent.

Membrane Protein Extraction for Western Blotting

This protocol describes the extraction of membrane proteins from cultured cells using a CHAPS-based lysis buffer, suitable for subsequent analysis by Western blotting.

Materials:

-

CHAPS Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (w/v) CHAPS, 1 mM EDTA, Protease Inhibitor Cocktail.

-

Phosphate-Buffered Saline (PBS), ice-cold.

-

Cell scraper.

-

Microcentrifuge.

Procedure:

-

Wash cultured cells (approximately 80-90% confluent) twice with ice-cold PBS.

-

Aspirate the final PBS wash completely.

-

Add ice-cold CHAPS Lysis Buffer to the cell monolayer (e.g., 1 mL for a 10 cm dish).

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with gentle vortexing every 10 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant, containing the solubilized membrane proteins, to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).

-

The protein extract is now ready for SDS-PAGE and Western blot analysis.

Co-Immunoprecipitation (Co-IP) from Cultured Cells

This protocol outlines the steps for performing Co-IP to study protein-protein interactions using CHAPS to lyse cells and maintain complex integrity.

Materials:

-

CHAPS Lysis Buffer (as described in 2.1).

-

CHAPS Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.5% (w/v) CHAPS.

-

Primary antibody specific to the "bait" protein.

-

Protein A/G magnetic beads or agarose resin.

-

Elution Buffer (e.g., 1X SDS-PAGE sample buffer or 0.1 M glycine, pH 2.5).

Procedure:

-

Prepare cell lysate as described in the membrane protein extraction protocol (Section 2.1).

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.

-

Pellet the beads and transfer the supernatant to a fresh, pre-chilled tube.

-

Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold CHAPS Wash Buffer.

-

Elute the protein complexes from the beads using the chosen elution buffer.

-

Analyze the eluted proteins by Western blotting.

Sample Preparation for Two-Dimensional (2D) Gel Electrophoresis

This protocol provides a general method for preparing protein samples for 2D gel electrophoresis using a CHAPS-containing solubilization buffer.

Materials:

-

2D Solubilization Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 50 mM DTT, 0.2% (v/v) carrier ampholytes.

-

IPG strips.

-

Rehydration tray.

Procedure:

-

Solubilize the protein sample (e.g., cell pellet or tissue powder) in 2D Solubilization Buffer.

-

Incubate the sample for 1 hour at room temperature with occasional vortexing to ensure complete solubilization.

-

Centrifuge the sample at 14,000 x g for 15 minutes to pellet any insoluble material.

-

Carefully transfer the supernatant to a new tube.

-

Determine the protein concentration.

-

Dilute the protein sample to the desired final concentration in 2D Solubilization Buffer.

-

Apply the sample to an IPG strip in a rehydration tray for passive or active rehydration according to the manufacturer's instructions.

-

The IPG strip is now ready for isoelectric focusing (first dimension).

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described in the protocols section, providing a clear visual guide for laboratory procedures.

Caption: Workflow for Membrane Protein Extraction using CHAPS.

Caption: Experimental Workflow for Co-Immunoprecipitation using CHAPS.

Caption: General Workflow for 2D Gel Electrophoresis Sample Preparation.

References

Understanding the Zwitterionic Nature of CHAPS Hydrate: A Technical Guide for Researchers

Introduction: In the realms of biochemistry, molecular biology, and drug development, the effective solubilization and stabilization of proteins, particularly membrane proteins, are paramount for their structural and functional characterization.[1][2] 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) is a widely utilized zwitterionic detergent that has become an invaluable tool for researchers.[3][4] Derived from cholic acid, CHAPS uniquely combines the properties of bile salts and sulfobetaine-type detergents, enabling it to gently disrupt biological membranes and solubilize proteins while preserving their native conformation and activity.[2][3] This technical guide provides an in-depth exploration of the core zwitterionic nature of CHAPS hydrate, its physicochemical properties, and its critical applications for scientists and drug development professionals.

The Zwitterionic Core of CHAPS: Structure and Advantages

The efficacy of CHAPS stems directly from its unique molecular architecture. It consists of a rigid, hydrophobic steroid backbone derived from cholic acid and a polar, zwitterionic headgroup.[1] This headgroup contains both a positively charged quaternary ammonium ion and a negatively charged sulfonate group.[4][5]

The Zwitterionic Advantage: This dual-charge nature results in a molecule with a net neutral charge across a broad pH range, typically from 2 to 12.[5][6][7] This electrical neutrality is a significant advantage over ionic detergents (like SDS), which are strongly denaturing, and offers distinct benefits compared to non-ionic detergents.[8][9] The primary advantages include:

-

Preservation of Native State: CHAPS is a non-denaturing detergent, adept at breaking protein-protein and lipid-protein interactions without significantly disrupting the protein's secondary and tertiary structures.[2][10]

-

Compatibility with Analytical Techniques: Its net neutral charge prevents interference in charge-based separation techniques, making it exceptionally useful for isoelectric focusing (IEF) and ion-exchange chromatography.[3][6][8]

-

Effective Solubilization: It efficiently solubilizes membrane proteins by creating a membrane-mimetic environment, shielding the protein's hydrophobic domains from the aqueous solution.[1][2]

Physicochemical Properties and Micelle Formation

In aqueous solutions, detergent molecules like CHAPS self-assemble into spherical structures called micelles when their concentration exceeds a certain threshold known as the Critical Micelle Concentration (CMC).[2][9] The high CMC of CHAPS is advantageous as it allows for its easy removal from protein samples via dialysis or gel filtration.[8][11] The physicochemical properties of CHAPS are influenced by environmental factors such as temperature, pH, and ionic strength.[12][13]

Table 1: Quantitative Physicochemical Properties of CHAPS

| Parameter | Value | Experimental Conditions | Technique(s) |

| Critical Micelle Concentration (CMC) | 6-10 mM | Not specified | Not specified[2][6][7][8][11][12][14][15] |

| 8 mM | Not specified | Not specified[16][17][18] | |

| 5.80 mM | Not specified | Streaming Potential Measurement[12] | |

| 6.41 mM | No salt | Not specified[12] | |

| 4.10 mM | 1.5 M NaCl | Not specified[12] | |

| Aggregation Number (Nagg) | 4-14 | 0-0.1 M Na+ | Not specified[8][12] |

| ~10 | Not specified | Not specified[12][14] | |

| 5 ± 1 | 278.15 K - 328.15 K, Water, NaCl/Buffer solutions | Isothermal Titration Calorimetry (ITC)[12] | |

| Micellar Molecular Weight | 6,150 Da | Not specified | Not specified[8][11][12][14] |

| Monomer Molecular Weight | 614.88 g/mol | Anhydrous basis | Not specified[6][7][11][19] |

| Hydrodynamic Diameter (Dh) | 3.0 nm | 298 K | Nuclear Magnetic Resonance (NMR)[12] |

| 2.8 nm | 298 K | Transmission Electron Microscopy (TEM)[12] | |

| Cloud Point | >100°C | Not specified | Not specified[14][16][17][18] |

| Aqueous Solubility | 50 mg/mL | 20°C | Not specified[11][16][17][18][19] |

Key Applications in Research and Drug Development

Solubilization and Reconstitution of Membrane Proteins

The primary application of CHAPS is the solubilization of membrane proteins from the lipid bilayer.[1] Its non-denaturing properties are crucial for extracting these proteins in a soluble and often active state, making them amenable to further study.[1][2] The process involves the CHAPS micelles creating a protective, membrane-like environment around the protein's hydrophobic transmembrane domains.[1][2] Once purified, the protein-CHAPS complex can be used to reconstitute the protein into an artificial lipid environment, such as liposomes, for functional assays.[1][20]

Proteomics: 2D Gel Electrophoresis

In two-dimensional (2D) gel electrophoresis, proteins are separated first by their isoelectric point (pI) and then by their molecular weight. The zwitterionic nature of CHAPS is critical here, as it solubilizes proteins without conferring a net charge that would interfere with the initial isoelectric focusing step.[5][8] A common solubilization buffer for this application contains urea, CHAPS, a reducing agent like DTT, and a buffer like Tris.[8][11]

Analysis of Protein-Protein Interactions

CHAPS is mild enough to solubilize protein complexes without disrupting the interactions between their subunits.[8] This makes it the detergent of choice for techniques like co-immunoprecipitation (Co-IP), where the goal is to isolate a specific protein along with its binding partners from a cell lysate.[8]

Experimental Protocols

General Protocol for Membrane Protein Extraction

This protocol provides a general workflow for extracting membrane proteins from cultured cells using a CHAPS-based lysis buffer.[1][5]

-

Preparation: Prepare an ice-cold CHAPS Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) CHAPS, 1 mM EDTA, and a protease inhibitor cocktail).

-

Cell Lysis: Resuspend a cell pellet in the ice-cold CHAPS Lysis Buffer.

-

Incubation: Incubate the suspension on ice for 30 minutes, vortexing gently every 10 minutes to facilitate lysis.[5] For more resistant cells, mechanical disruption (e.g., Dounce homogenization or sonication) may be required.[5]

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet insoluble debris.

-

Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins, for downstream applications.

Characterization of Micelle Properties

Isothermal Titration Calorimetry (ITC) for CMC and Aggregation Number Determination [12]

-

Sample Preparation: Prepare a concentrated solution of CHAPS (e.g., 50-100 mM) in the desired buffer. The same buffer is placed in the ITC sample cell.

-

Instrumentation: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).

-

Titration: Perform a series of small injections (e.g., 5-10 µL) of the concentrated CHAPS solution into the buffer-filled cell while measuring the heat change.[12]

-

Data Analysis: The raw data shows heat pulses for each injection. Integrating these pulses yields the enthalpy change. A plot of enthalpy change versus CHAPS concentration will show a distinct inflection point. The concentration at this inflection point corresponds to the CMC. The aggregation number can be estimated by fitting the data to a micellization model.[12]

Dynamic Light Scattering (DLS) for Micelle Size Determination [12]

-

Sample Preparation: Prepare CHAPS solutions in the desired buffer at a concentration well above the CMC (e.g., 20 mM). Filter the solution through a 0.22 µm syringe filter to remove dust.[12]

-

Equilibration: Allow the sample to equilibrate at the desired temperature for at least 15 minutes before measurement.[12]

-

Data Acquisition: Place the sample in the DLS instrument. The instrument measures fluctuations in scattered light intensity caused by the Brownian motion of the micelles.

-

Data Analysis: The software calculates the diffusion coefficient of the micelles. The hydrodynamic diameter (size) is then calculated using the Stokes-Einstein equation.[12]

Conclusion

CHAPS hydrate's identity as a zwitterionic detergent is central to its widespread utility in life sciences. Its unique structure, which confers electrical neutrality over a wide pH range, allows it to be a powerful yet gentle agent for solubilizing challenging membrane proteins while preserving their native structure and function.[1][3] The combination of a high critical micelle concentration, facilitating its easy removal, and its compatibility with numerous downstream applications like 2D electrophoresis and co-immunoprecipitation solidifies its role as a versatile and indispensable tool for researchers, scientists, and drug development professionals.[1][15]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. CHAPS detergent - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. apexbt.com [apexbt.com]

- 7. CHAPS | CAS:75621-03-3 | Zwitterionic detergent for membrane proteins,nondenaturing | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. agscientific.com [agscientific.com]

- 9. agscientific.com [agscientific.com]

- 10. CHAPS Detergent Clinisciences [clinisciences.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. CHAPS Detergent | AAT Bioquest [aatbio.com]

- 15. benchchem.com [benchchem.com]

- 16. CHAPS hydrate, 331717-45-4, High-Purity, C3023, Sigma-Aldrich [sigmaaldrich.com]

- 17. CHAPS水合物 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 18. CHAPS水合物 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 19. You are being redirected... [bio-world.com]

- 20. Liposome solubilization and membrane protein reconstitution using Chaps and Chapso - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of CHAPS Hydrate in Membrane Protein and Receptor Solubilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integral membrane proteins and receptors are central to a multitude of cellular functions, including signal transduction, molecular transport, and enzymatic activity. However, their hydrophobic nature, deeply embedded within the lipid bilayer, presents considerable challenges for their isolation and functional characterization. The selection of an appropriate detergent is therefore a critical step in rendering these proteins soluble while preserving their native conformation and biological activity. This technical guide provides an in-depth exploration of CHAPS hydrate (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate), a zwitterionic detergent widely employed for the solubilization of membrane proteins and the disruption of protein-protein interactions.

CHAPS' unique molecular structure, which combines features of both sulfobetaine-type detergents and bile salts, allows for the gentle yet effective disruption of cell membranes.[1][2] This leads to the formation of mixed micelles containing the target protein, lipids, and detergent, thereby maintaining the protein in a soluble and often functionally active state. Its non-denaturing and electrically neutral characteristics over a broad pH range make it compatible with various downstream applications, including chromatography and electrophoresis.[1][3]

Physicochemical Properties of CHAPS

A thorough understanding of the physicochemical properties of CHAPS is essential for optimizing solubilization protocols. The following table summarizes key quantitative data for CHAPS hydrate.

| Property | Value | Unit | Source(s) |

| Molecular Weight | 614.88 (anhydrous basis) | g/mol | [4] |

| Critical Micelle Concentration (CMC) | 6 - 10 | mM | [1][2][5] |

| Aggregation Number | 4 - 14 | [2] | |

| Average Micellar Weight | 6,150 | Da | [2][4] |

| Solubility in Water | 50 | mg/mL | |

| Cloud Point | >100 | °C | [4][5] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of CHAPS for membrane protein solubilization.

Protocol 1: General Solubilization of Membrane Proteins from Cultured Cells

This protocol outlines a general procedure for extracting membrane proteins from cultured cells using a CHAPS-based lysis buffer.[1]

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS), ice-cold

-

CHAPS Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) CHAPS

-

Protease and phosphatase inhibitor cocktails

-

Microcentrifuge

-

Sonicator (optional)

Procedure:

-

Grow cells to the desired confluency.

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold CHAPS Lysis Buffer (with freshly added inhibitors) to the cells.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with occasional vortexing. For cells that are difficult to lyse, a brief sonication on ice can be performed.[1]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris.

-

Carefully transfer the supernatant, containing the solubilized membrane proteins, to a new pre-chilled tube for downstream applications.[1]

Protocol 2: Solubilization of G-Protein Coupled Receptors (GPCRs) from Bovine Hippocampal Membranes

This protocol is adapted from a method for the efficient solubilization of the serotonin 1A receptor, a GPCR.[1]

Materials:

-

Bovine hippocampal membranes

-

Solubilization Buffer: 50 mM Tris-HCl (pH 7.4), 1 M NaCl, 5 mM CHAPS

-

Polyethylene glycol (PEG)

-

Ultracentrifuge

Procedure:

-

Resuspend the bovine hippocampal membranes in the Solubilization Buffer to a protein concentration of 2 mg/mL.[1]

-

Incubate the suspension on ice for 30 minutes with gentle stirring.

-

Centrifuge the mixture at 100,000 x g for 1 hour at 4°C.

-

Collect the supernatant which contains the solubilized receptors.[1]

-

For subsequent ligand binding assays that require salt removal, perform a PEG precipitation by adding PEG to the supernatant to a final concentration of 15% (w/v).

-

Incubate on ice for 15 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the solubilized receptor.

-

Discard the supernatant and resuspend the pellet in a suitable buffer for your downstream application.

Protocol 3: Co-Immunoprecipitation (Co-IP) using CHAPS Buffer

CHAPS is well-suited for Co-IP studies as it effectively preserves protein-protein interactions.[6][7]

Materials:

-

Cell lysate prepared with CHAPS Lysis Buffer (see Protocol 1)

-

Primary antibody specific for the "bait" protein

-

Protein A/G magnetic beads or agarose resin

-

Wash Buffer (can be the same as CHAPS Lysis Buffer)

-

Elution Buffer (e.g., 2X Laemmli sample buffer)

Procedure:

-

Pre-clearing the Lysate (Optional): Add Protein A/G beads to the cleared lysate and incubate for 30-60 minutes at 4°C with gentle rotation. Centrifuge to pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 1-4 hours or overnight at 4°C with gentle rotation.

-

Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and carefully remove the supernatant. Resuspend the beads in ice-cold Wash Buffer and repeat the wash step three to five times.

-

Elution: After the final wash, add Elution Buffer to the beads and heat at 95-100°C for 5-10 minutes to release the protein complexes.

-

Centrifuge the beads and collect the supernatant containing the eluted proteins for analysis.

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and conceptual relationships.

Conclusion

CHAPS hydrate is a versatile and effective zwitterionic detergent for the solubilization of membrane proteins and receptors. Its non-denaturing properties and high critical micelle concentration make it a valuable tool for a wide range of applications, from initial protein extraction to complex functional and structural studies. The protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize their own methodologies for successfully working with these challenging yet crucial biomolecules.

References

The Guardian of Conformation: A Technical Guide to CHAPS Hydrate in Preventing Protein Aggregation

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of protein science and drug development, maintaining the structural and functional integrity of proteins is paramount. Protein aggregation, a common pitfall in protein handling and formulation, can lead to loss of biological activity and elicit immunogenic responses. This technical guide delves into the crucial role of 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate, commonly known as CHAPS, in mitigating this challenge. As a zwitterionic detergent, CHAPS has proven to be an invaluable tool for solubilizing, stabilizing, and preventing the aggregation of a wide range of proteins, particularly those of membranous origin.[1][2][3]

Mechanism of Action: Shielding Proteins from Self-Association

The primary mechanism by which CHAPS prevents protein aggregation lies in its amphiphilic nature.[3] Proteins, especially membrane proteins, possess hydrophobic regions that are normally shielded from the aqueous environment by the lipid bilayer.[1][3] Upon extraction from their native environment, these hydrophobic patches become exposed and tend to interact with each other, leading to the formation of non-functional aggregates.[3]

CHAPS effectively counteracts this by forming micelles that encapsulate the hydrophobic domains of the protein.[3] This action is critically dependent on the Critical Micelle Concentration (CMC) of CHAPS, which is the concentration at which individual detergent molecules (monomers) begin to self-assemble into these micellar structures.[4][5] By maintaining the CHAPS concentration above its CMC, researchers can ensure that a sufficient number of micelles are available to shield the hydrophobic surfaces of the protein, thus preventing protein-protein interactions that lead to aggregation.[4]

Mechanism of CHAPS-mediated protein stabilization.

Quantitative Data on CHAPS Properties and Efficacy

The effectiveness of CHAPS is highly dependent on its concentration and the surrounding experimental conditions. The following tables summarize key quantitative data for CHAPS.

Table 1: Physicochemical Properties of CHAPS

| Property | Value | Reference(s) |

| Molecular Weight | 614.88 g/mol (anhydrous basis) | |

| Critical Micelle Concentration (CMC) | 6 - 10 mM in aqueous solution | [3][4][6] |

| Aggregation Number | 4 - 14 | [6] |

| Average Micellar Weight | ~6,150 Da | [1][6] |

| Solubility in Water | 50 mg/mL |

Table 2: Influence of Experimental Conditions on CHAPS CMC

| Condition | CMC (mM) | Reference(s) |

| pH 7.4 | 5.80 | [6] |

| No salt (NaCl) | 6.41 | [6] |

| 1.5 M NaCl | 4.10 | [6] |

Table 3: Recommended CHAPS Concentrations for Various Applications

| Application | Recommended Concentration (% w/v) | Reference(s) |

| General Protein Stability | 0.1% - 2% | [4] |

| Solubilization of Membrane Proteins | 1% - 2% | [7] |

| Isoelectric Focusing | 1% - 4% | [8] |

| Size-Exclusion Chromatography | > CMC (e.g., ~1%) | [7][9] |

Experimental Protocols

Detailed and optimized protocols are critical for the successful use of CHAPS in preventing protein aggregation. Below are methodologies for key experiments.

Protocol 1: Solubilization of Membrane Proteins from E. coli

This protocol outlines a general workflow for extracting membrane proteins using CHAPS.[7]

Materials:

-

E. coli cell pellet

-

Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitors)

-

Solubilization Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1-2% (w/v) CHAPS, 10% glycerol)

Procedure:

-

Cell Lysis: Resuspend the E. coli cell pellet in ice-cold Lysis Buffer. Disrupt the cells by sonication on ice or through multiple freeze-thaw cycles.

-

Membrane Isolation: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove intact cells and debris. Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

-

Solubilization: Discard the supernatant and resuspend the membrane pellet in Solubilization Buffer. The optimal CHAPS concentration should be determined empirically for each protein.

-

Incubation: Incubate the suspension with gentle agitation for 1-2 hours at 4°C to allow for micellar encapsulation of the membrane proteins.

-

Clarification: Centrifuge the suspension at 100,000 x g for 1 hour at 4°C. The supernatant contains the solubilized membrane proteins.

Experimental workflow for membrane protein solubilization.

Protocol 2: Detergent-Assisted Protein Refolding

CHAPS can be instrumental in an "artificial chaperone" system for refolding proteins, often from inclusion bodies.[10]

Materials:

-

Denatured protein solution (e.g., in 8 M Urea or 6 M Guanidine Hydrochloride)

-

Capture Buffer (50 mM Tris-HCl, pH 8.0, 10-30 mM CHAPS)

-

Stripping Solution (e.g., 200 mM β-cyclodextrin in a suitable buffer)

-

Final Refolding Buffer (protein-specific)

Procedure:

-

Protein Capture: Rapidly dilute the denatured protein solution into the Capture Buffer. This lowers the denaturant concentration and allows CHAPS micelles to capture the unfolded protein, preventing aggregation. Incubate for approximately 30 minutes at room temperature.

-

Detergent Stripping: Add the Stripping Solution (e.g., β-cyclodextrin) to the protein-CHAPS complex solution. Cyclodextrins have a high affinity for detergent molecules and will effectively strip the CHAPS from the protein.

-

Folding: The removal of CHAPS allows the protein to fold into its native conformation in the Final Refolding Buffer. The efficiency of refolding can be assessed by activity assays or spectroscopic methods.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. agscientific.com [agscientific.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

CHAPS Hydrate Powder: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) hydrate is a zwitterionic detergent widely employed in biochemical and life sciences research for its ability to solubilize membrane proteins while preserving their native state and function. This technical guide provides a comprehensive overview of the safety precautions and handling guidelines for CHAPS hydrate powder. It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate risks and ensure a safe laboratory environment. This document details hazard identification, first-aid procedures, fire-fighting measures, accidental release protocols, and proper handling and storage. It also outlines the required personal protective equipment (PPE) and provides a generalized experimental protocol for the safe use of this reagent.

Hazard Identification and Classification

CHAPS hydrate is classified as harmful if swallowed.[1] While extensive toxicological data is not available, it is known to cause skin and eye irritation, as well as respiratory tract irritation.[2][3] Therefore, appropriate precautions must be taken to avoid exposure.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 | Warning |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation | GHS07 | Warning |

Toxicological and Physicochemical Properties

A thorough investigation of the chemical, physical, and toxicological properties of CHAPS hydrate has not been fully conducted. The available data is summarized below.

Table 2: Toxicological Data Summary

| Toxicological Endpoint | Result |

| Acute Toxicity (Oral) | Harmful if swallowed.[1] |

| Acute Toxicity (Dermal) | No data available.[4] |

| Acute Toxicity (Inhalation) | No data available.[4] |

| Skin Corrosion/Irritation | Causes skin irritation.[2][3] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] |

| Respiratory or Skin Sensitization | No data available.[4] |

| Germ Cell Mutagenicity | No data available.[4] |

| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, ACGIH, or OSHA.[3] |

| Reproductive Toxicity | No data available.[4] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2][3] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available.[4] |

| Aspiration Hazard | No data available. |

Table 3: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₃₂H₅₈N₂O₇S · xH₂O |

| Molecular Weight | 614.88 g/mol (anhydrous basis)[1][5][6] |

| Appearance | White crystalline powder[5][7] |

| Melting Point | 156 - 158 °C (decomposes)[5][7] |

| Solubility in Water | 50 mg/mL at 20 °C[1][5][6][7] |

| Density | 1.01 g/mL at 20 °C[5][7] |

| Critical Micelle Concentration (CMC) | 6-10 mM[7][8] |

| Odor | Odorless[9] |

| pH | 6 (100g/L in H₂O) |

Experimental Protocols: Safe Handling of CHAPS Hydrate Powder

The following is a generalized protocol for the safe handling and use of CHAPS hydrate powder in a laboratory setting.

3.1. Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: All handling of solid CHAPS and preparation of solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[7]

-

Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[7]

-

Skin Protection:

-

Respiratory Protection: If adequate ventilation is not available when handling the solid form, use a NIOSH-approved respirator for dusts.[7]

3.2. Weighing and Solution Preparation

-

Don the appropriate PPE as described in section 3.1.

-

Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to prevent dust inhalation.

-

To prepare a solution, slowly add the CHAPS hydrate powder to the appropriate volume of water or buffer with gentle stirring to dissolve. Avoid vigorous shaking or stirring to prevent foaming.[7]

3.3. Storage

-

Store CHAPS hydrate powder in a tightly closed container in a dry and well-ventilated place.[3][10]

-

Recommended storage is at room temperature.[5] For stock solutions, storage at -20°C or -80°C may be recommended for longer-term stability.[11]

3.4. Spill Response

-

Solid Spills: In the event of a solid spill, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[7]

-

Liquid Spills: For liquid spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and collect it in a sealed container for disposal.[7]

3.5. Disposal

-

All CHAPS waste, whether solid, liquid, or contaminated debris, must be treated as hazardous chemical waste.[7]

-

Do not pour CHAPS solutions down the drain.[7]

-

Collect all waste in clearly labeled, sealed containers designated for chemical waste and dispose of it according to local, state, and federal regulations.[7]

First-Aid Measures

Table 4: First-Aid Procedures

| Exposure Route | First-Aid Measures |

| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Immediately make the victim drink water (two glasses at most). |

| In Case of Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[2] |

| In Case of Eye Contact | Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do.[2] Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2] |

| If Inhaled | Remove person to fresh air and keep comfortable for breathing.[2] Call a POISON CENTER or doctor/physician if you feel unwell.[2] |

Fire-Fighting and Accidental Release Measures

Table 5: Fire-Fighting and Accidental Release Procedures

| Aspect | Procedure |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10] |

| Specific Hazards from the Chemical | Combustible. Development of hazardous combustion gases or vapors possible in the event of a fire, including carbon oxides, nitrogen oxides (NOx), and sulfur oxides. |

| Personal Precautions for Accidental Release | Use personal protective equipment.[3] Avoid dust formation.[3][10] Avoid breathing vapors, mist, or gas.[10] Ensure adequate ventilation.[10] Evacuate personnel to safe areas.[10] |

| Environmental Precautions | Do not let the product enter drains. |

| Methods for Containment and Cleaning Up | Cover drains. Collect, bind, and pump off spills. Take up dry. Dispose of properly. Clean up the affected area. Avoid generation of dusts. |

Visualizations

Caption: Safe Handling and Disposal Workflow for CHAPS Hydrate Powder.

Caption: Required PPE for Handling CHAPS Hydrate Powder.

References

- 1. CHAPS水合物 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. krishna.gs.washington.edu [krishna.gs.washington.edu]

- 4. Page loading... [wap.guidechem.com]

- 5. You are being redirected... [bio-world.com]

- 6. CHAPS水合物 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. apexbt.com [apexbt.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. targetmol.com [targetmol.com]

- 11. medchemexpress.com [medchemexpress.com]

Navigating the Solution: A Technical Guide to the Solubility of CHAPS Hydrate in Diverse Buffer Systems

For Immediate Release

A comprehensive technical guide has been developed to assist researchers, scientists, and drug development professionals in understanding the solubility and application of CHAPS hydrate, a critical zwitterionic detergent. This document provides an in-depth analysis of CHAPS's behavior in various buffer systems, complete with quantitative data, detailed experimental protocols, and visual guides to optimize its use in protein research and beyond.

Introduction to CHAPS Hydrate

CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a non-denaturing zwitterionic detergent widely utilized for its ability to solubilize membrane proteins and break protein-protein interactions while preserving the protein's native state and function.[1][2] A derivative of cholic acid, CHAPS combines the properties of both sulfobetaine-type detergents and bile salts.[2][3] Its zwitterionic nature, possessing both a positive and a negative charge, renders it electrically neutral over a broad pH range of 2 to 12.[2] This characteristic is particularly advantageous for applications such as isoelectric focusing (IEF) and ion-exchange chromatography.[2]

A key feature of CHAPS is its high Critical Micelle Concentration (CMC), which facilitates its removal from samples via dialysis.

Physicochemical Properties of CHAPS Hydrate

A clear understanding of the fundamental properties of CHAPS is essential for its effective application.

| Property | Value | Source(s) |

| Molecular Weight | 614.88 g/mol | [3] |

| Appearance | White crystalline powder | [3][4] |

| Solubility in Water | 50-100 mg/mL (approx. 81-163 mM) at 20-25°C | [3][4] |

| Solubility in PBS | 10 mg/mL (16.26 mM) | [5] |

| Critical Micelle Conc. (CMC) in Water | 6 - 10 mM | [3][4] |

| Aggregation Number | 4 - 14 | [3][4] |

| Micellar Molecular Weight | ~6,150 Da | [3] |

| Net Charge pH Range | Electrically neutral between pH 2-12 | [2] |

Factors Influencing CHAPS Solubility and Micellization

The solubility and micelle formation of CHAPS are not static properties but are influenced by several environmental factors. Understanding these relationships is crucial for optimizing experimental conditions.

dot graph [bgcolor="#FFFFFF", layout=neato, overlap=false, splines=true, size="7.6,5", ratio=fill] node [style=filled, shape=ellipse, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Central Node CHAPS [label="CHAPS Solubility\n& Micellization", fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=14, shape=doublecircle];

// Primary Factors Temp [label="Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Ionic [label="Ionic Strength\n(Salt Concentration)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pH [label="pH", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections from Central Node CHAPS -> Temp [label="Influences", color="#5F6368"]; CHAPS -> Ionic [label="Influences", color="#5F6368"]; CHAPS -> pH [label="Influences", color="#5F6368"];

// Secondary Details Temp_Details [label="Solubility decreases at low temps (e.g., 4°C)\nCan lead to precipitation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Ionic_Details [label="Increasing [NaCl] decreases CMC\nSpecific salts (e.g., sulfates) can cause precipitation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; pH_Details [label="Remains zwitterionic over a wide range (pH 2-12)\nCMC shows minimal change in common buffers", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections to Details Temp -> Temp_Details [dir=none, style=dashed, color="#5F6368"]; Ionic -> Ionic_Details [dir=none, style=dashed, color="#5F6368"]; pH -> pH_Details [dir=none, style=dashed, color="#5F6368"]; } Caption: Factors influencing CHAPS solubility and micellization.

-

Temperature: The solubility of CHAPS is temperature-dependent. While highly soluble at room temperature, its solubility can decrease at lower temperatures (e.g., 4°C), which may lead to precipitation.[6] The process of CHAPS micellization is endothermic at low temperatures and exothermic at high temperatures.[7][8]

-

Ionic Strength (Salt Concentration): The CMC of CHAPS is notably dependent on the ionic strength of the solution. An increase in NaCl concentration leads to a decrease in the CMC.[8] For instance, the CMC of CHAPS decreases from 6.41 mM in the absence of salt to 4.10 mM in the presence of 1.5 M NaCl. However, certain salts, such as ammonium sulfate and sodium phosphate, can induce phase separation or precipitation of CHAPS at 4°C.

-

pH and Buffer Components: CHAPS remains electrically neutral over a wide pH range (2-12).[2] Systematic studies have shown that in common biological buffer media (pH 3.0, 6.8, and 7.8), the CMC of CHAPS remains similar to its value in pure water, suggesting that the buffer components themselves do not drastically alter its micellization properties.[7][8][9]

Quantitative Data: CMC of CHAPS in Different Systems

The Critical Micelle Concentration (CMC) is a critical parameter, representing the concentration at which CHAPS monomers begin to form micelles, a prerequisite for effective protein solubilization. The following tables summarize the CMC of CHAPS under various conditions, based on thermodynamic characterization by isothermal titration calorimetry.[7][8][9]

Table 1: Effect of Temperature on CHAPS CMC in Water

| Temperature (°C) | Temperature (K) | CMC (mM) |

| 5.0 | 278.15 | 7.9 |

| 15.0 | 288.15 | 8.2 |

| 25.0 | 298.15 | 8.3 |

| 35.0 | 308.15 | 8.0 |

| 45.0 | 318.15 | 7.3 |

| 55.0 | 328.15 | 6.5 |

Table 2: Effect of NaCl Concentration on CHAPS CMC at 35°C (308.15 K)

| Solvent | NaCl Concentration (M) | CMC (mM) |

| Water | 0 | 8.0 |

| NaCl Solution | 0.1 | 7.6 |

| NaCl Solution | 0.5 | 6.5 |

| NaCl Solution | 1.0 | 5.4 |

Table 3: Effect of pH and Buffer System on CHAPS CMC at 35°C (308.15 K)

| Solvent System | pH | CMC (mM) |

| Water | ~7.0 | 8.0 |

| Glycine/HCl Buffer | 3.0 | 8.2 |

| Phosphate Buffer | 6.8 | 8.1 |

| Tris/HCl Buffer | 7.8 | 8.0 |

Data sourced from Kroflic A, et al. Langmuir. 2012.[7][8]

Experimental Protocols

Protocol for Determining Detergent Solubility (Turbidity Method)

This protocol provides a general method for visually estimating the solubility limit of CHAPS in a specific buffer system.

-

Buffer Preparation: Prepare the desired buffer system (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl) and allow it to equilibrate to the desired temperature (e.g., 4°C or 25°C).

-

Stock Solution: Prepare a highly concentrated stock solution of CHAPS in the same buffer (e.g., 200 mg/mL). Gentle warming may be required for initial dissolution.

-

Serial Dilutions: Create a series of dilutions from the stock solution in small, clear tubes.

-

Equilibration: Allow the tubes to equilibrate at the target temperature for a set period (e.g., 1-2 hours), observing for any precipitate formation.

-

Observation: The highest concentration that remains a clear, precipitate-free solution is the approximate solubility limit under those conditions.

Protocol for Determining Critical Micelle Concentration (CMC)

The CMC can be determined by observing the change in a physical property of the solution as a function of detergent concentration. The surface tension method is a common approach.

-

Prepare Solutions: Prepare a series of CHAPS solutions with increasing concentrations in the buffer of interest at a constant temperature.

-

Measure Surface Tension: Use a tensiometer to measure the surface tension of each solution.

-

Plot Data: Plot the surface tension values as a function of the logarithm of the CHAPS concentration.

-

Determine CMC: The plot will show an initial sharp decrease in surface tension, followed by a plateau. The concentration at the inflection point, where the curve breaks, is the CMC.

Application: Membrane Protein Solubilization

CHAPS is highly effective for solubilizing membrane proteins while maintaining their structural integrity. The general principle involves replacing the lipid bilayer surrounding the protein with a detergent micelle shield.

A typical solubilization buffer might contain 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, and 1% (w/v) CHAPS.[8] The concentration of CHAPS used is typically well above its CMC to ensure the formation of micelles necessary for solubilization.

Conclusion

CHAPS hydrate is a versatile and mild zwitterionic detergent essential for modern protein science. Its solubility and micellar properties are robust across a range of pH values in common biological buffers like Tris and phosphate. However, researchers must consider the significant influence of temperature and ionic strength on its behavior to ensure reproducible and optimal results. This guide provides the foundational data and protocols to empower scientists to harness the full potential of CHAPS in their experimental designs.

References

- 1. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. mpbio.com [mpbio.com]

- 4. agscientific.com [agscientific.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thermodynamic characterization of 3-[(3-cholamidopropyl)-dimethylammonium]-1-propanesulfonate (CHAPS) micellization using isothermal titration calorimetry: temperature, salt, and pH dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Advent of CHAPS: A Technical Guide to its History, Development, and Core Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate, or CHAPS, in the early 1980s marked a pivotal moment in membrane biochemistry. This zwitterionic detergent, born from the innovative combination of a bile acid's rigid steroidal structure and a sulfobetaine's charge neutrality, offered a unique solution to the persistent challenge of solubilizing membrane proteins while preserving their native structure and function. This guide provides a comprehensive overview of the history, synthesis, and fundamental applications of CHAPS, complete with detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

From Concept to Synthesis: The Genesis of CHAPS

Prior to the development of CHAPS, researchers were often faced with a difficult choice of detergents. Harsh ionic detergents could effectively solubilize membrane proteins but often at the cost of denaturation and loss of activity. Milder non-ionic detergents, while gentler, were frequently less effective at disrupting the highly ordered lipid bilayer and breaking protein-protein interactions.

The design of CHAPS was a direct response to these limitations. Its synthesis, first reported by Hjelmeland in 1980, ingeniously merged the advantageous properties of two distinct classes of detergents.[1] The cholic acid-derived steroid backbone provides a facial hydrophobicity that is less denaturing than the linear alkyl chains of many other detergents. The zwitterionic headgroup, containing both a quaternary ammonium cation and a sulfonate anion, confers electrical neutrality over a wide pH range, a critical feature for techniques like isoelectric focusing and ion-exchange chromatography.[2]

Physicochemical Properties of CHAPS

The utility of CHAPS as a biological detergent is underpinned by its distinct physicochemical properties, which are summarized in the table below. Its relatively high critical micelle concentration (CMC) is particularly noteworthy, as it allows for the easy removal of the detergent from protein samples by dialysis.[3]

| Property | Value | Reference(s) |

| Molecular Weight | 614.88 g/mol | [4] |

| Critical Micelle Concentration (CMC) | 6 - 10 mM | [3][4] |

| Aggregation Number | 4 - 14 | [3][4] |

| Micellar Molecular Weight | ~6,150 Da | [3] |

| Appearance | White crystalline powder | [3] |

| Solubility in Water | 50 mg/mL at 20°C | [3] |

Foundational Applications of CHAPS

The unique properties of CHAPS quickly led to its adoption in a variety of biochemical applications, two of which were particularly transformative: the solubilization of active membrane receptors and the advancement of two-dimensional gel electrophoresis.

Solubilization of Active Opiate Receptors

One of the earliest and most significant breakthroughs enabled by CHAPS was the successful solubilization of active opiate receptors from neuroblastoma-glioma hybrid cells. Previous attempts with other detergents had resulted in the inactivation of the receptor. The use of CHAPS allowed for the extraction of the receptor from the cell membrane in a state that retained its ability to bind to opioids, paving the way for its purification and further characterization.

Two-Dimensional Gel Electrophoresis (2-DE)

CHAPS became a standard component of the lysis and rehydration buffers used in two-dimensional gel electrophoresis. Its ability to effectively solubilize a wide range of proteins, including hydrophobic membrane proteins, and its compatibility with isoelectric focusing (due to its zwitterionic nature) were instrumental in improving the resolution and reproducibility of 2-DE for complex protein mixtures. A common 2-DE sample solution consists of 8 M urea, 4% CHAPS, 50-100 mM dithiothreitol (DTT), and 40 mM Tris.[3]

Key Experimental Protocols

The following sections provide detailed methodologies for some of the most common and impactful applications of CHAPS in the laboratory.

Protocol 1: Synthesis of CHAPS

This protocol is based on the original synthesis described by Hjelmeland (1980).

Materials:

-

Cholic acid

-

N,N-Dimethylethylenediamine

-

1,3-Propanesultone

-

Ethyl chloroformate

-

Triethylamine

-

Tetrahydrofuran (THF)

-

Methanol

-

Acetone

Procedure:

-

Activation of Cholic Acid: Dissolve cholic acid in dry THF containing triethylamine. Cool the solution in an ice bath and slowly add ethyl chloroformate to form the mixed anhydride.

-

Amidation: In a separate flask, dissolve N,N-dimethylethylenediamine in THF. Slowly add this solution to the activated cholic acid mixture. Allow the reaction to proceed for several hours at room temperature.

-

Purification of the Amine Intermediate: Remove the solvent under reduced pressure. The resulting residue can be purified by chromatography to yield the N-(3-cholamidopropyl)dimethylamine intermediate.

-

Sulfobetaine Formation: Dissolve the purified amine intermediate in methanol. Add 1,3-propanesultone and reflux the mixture for several hours.

-

Isolation and Purification of CHAPS: Cool the reaction mixture and collect the precipitated crude CHAPS by filtration. The crude product can be further purified by recrystallization from methanol and trituration with hot acetone to yield a white, crystalline solid.[1]

Protocol 2: Solubilization of Membrane Proteins for Co-Immunoprecipitation (Co-IP)

This protocol is a general guideline for the solubilization of membrane proteins for the study of protein-protein interactions.

Materials:

-

Cell pellet

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

CHAPS Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) CHAPS.

-

Protease and phosphatase inhibitor cocktails

Procedure:

-

Cell Harvesting: Wash the cell pellet with ice-cold PBS and centrifuge to remove the supernatant.

-

Cell Lysis: Resuspend the cell pellet in ice-cold CHAPS Lysis Buffer supplemented with protease and phosphatase inhibitors.

-

Incubation: Incubate the lysate on ice for 30 minutes with occasional gentle vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-